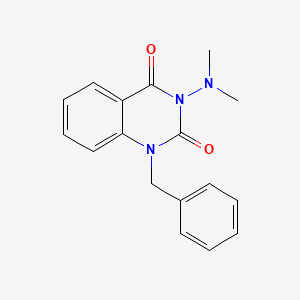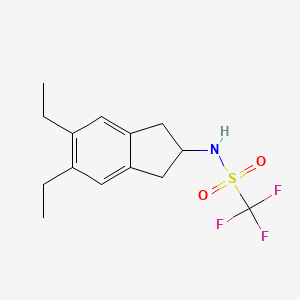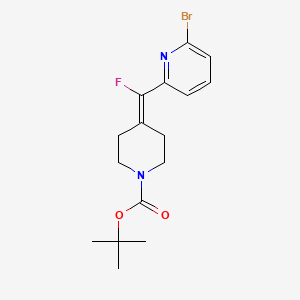
Tert-butyl 4-((6-bromopyridin-2-yl)fluoromethylene)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 4-((6-bromopyridin-2-yl)fluoromethylene)piperidine-1-carboxylate is a complex organic compound with the molecular formula C16H20BrFN2O2 and a molecular weight of 371.24 . This compound is characterized by the presence of a piperidine ring, a bromopyridine moiety, and a fluoromethylene group, making it a unique and versatile molecule in various chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-((6-bromopyridin-2-yl)fluoromethylene)piperidine-1-carboxylate typically involves multiple steps, starting with the preparation of the bromopyridine derivative. The bromopyridine is then reacted with a piperidine derivative under specific conditions to form the desired product. Common reagents used in these reactions include bromine, piperidine, and tert-butyl chloroformate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 4-((6-bromopyridin-2-yl)fluoromethylene)piperidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromopyridine moiety can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines and thiols for substitution reactions, and oxidizing agents like potassium permanganate for oxidation reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridine derivatives, while oxidation reactions may produce oxidized forms of the compound .
Aplicaciones Científicas De Investigación
Tert-butyl 4-((6-bromopyridin-2-yl)fluoromethylene)piperidine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of tert-butyl 4-((6-bromopyridin-2-yl)fluoromethylene)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The bromopyridine moiety may interact with biological receptors, while the fluoromethylene group can influence the compound’s reactivity and binding affinity .
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl 4-(6-chloropyridin-2-yl)piperidine-1-carboxylate: Similar structure with a chlorine atom instead of bromine.
Tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate: Contains an oxygen atom linking the pyridine and piperidine rings
Uniqueness
Tert-butyl 4-((6-bromopyridin-2-yl)fluoromethylene)piperidine-1-carboxylate is unique due to the presence of the fluoromethylene group, which imparts distinct chemical properties and reactivity compared to similar compounds .
Propiedades
Fórmula molecular |
C16H20BrFN2O2 |
|---|---|
Peso molecular |
371.24 g/mol |
Nombre IUPAC |
tert-butyl 4-[(6-bromopyridin-2-yl)-fluoromethylidene]piperidine-1-carboxylate |
InChI |
InChI=1S/C16H20BrFN2O2/c1-16(2,3)22-15(21)20-9-7-11(8-10-20)14(18)12-5-4-6-13(17)19-12/h4-6H,7-10H2,1-3H3 |
Clave InChI |
LGBDZDSHFHUKGW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(=C(C2=NC(=CC=C2)Br)F)CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-Butyl 3-bromo-1H-pyrazolo[4,3-c]pyridine-1-carboxylate](/img/structure/B15062477.png)
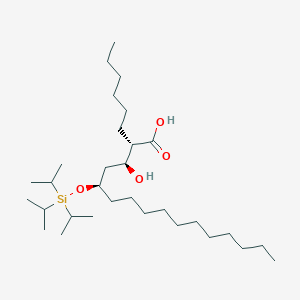
![3-([1,1'-Biphenyl]-4-yl)-5-methylisoxazole-4-carbonyl chloride](/img/structure/B15062503.png)
![tert-Butyl (3-bromo-4-chloro-5,6-difluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate](/img/structure/B15062506.png)
![tert-butyl 2-[4-[methoxy(methyl)carbamoyl]-1,3-thiazol-2-yl]pyrrolidine-1-carboxylate](/img/structure/B15062509.png)
![2H-Thieno[3,2-e]-1,2-thiazin-4-amine, N-ethyl-3,4-dihydro-2-(3-methoxypropyl)-, 1,1-dioxide](/img/structure/B15062512.png)
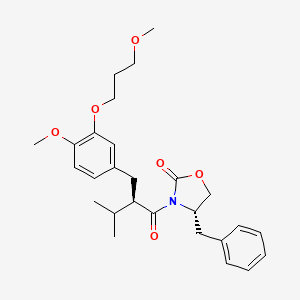
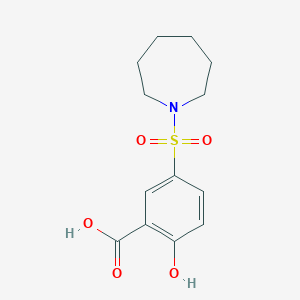
![tert-Butyl 3-((1-(4-methylbenzyl)-1H-benzo[d]imidazol-2-yl)amino)piperidine-1-carboxylate](/img/structure/B15062525.png)

